(4-Benzyl-piperazin-1-yl)-acetic acid
Overview
Description
“(4-Benzyl-piperazin-1-yl)-acetic acid” is a chemical compound with the molecular formula C13H18N2O2 . It is a specialty product used for proteomics research .
Synthesis Analysis
The synthesis of piperidone analogs, which are precursors to the piperidine ring, has been a subject of considerable interest due to their unique biochemical properties . A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular weight of “(4-Benzyl-piperazin-1-yl)-acetic acid” is 234.3 g/mol . The InChI code is 1S/C14H20N2O2/c1-18-14(17)12-16-9-7-15(8-10-16)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 .Physical And Chemical Properties Analysis
“(4-Benzyl-piperazin-1-yl)-acetic acid” has a molecular weight of 234.3 g/mol . The InChI code is 1S/C14H20N2O2/c1-18-14(17)12-16-9-7-15(8-10-16)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 .Scientific Research Applications
Metabolism Studies : (4-Benzyl-piperazin-1-yl)-acetic acid derivatives have been investigated for their metabolic pathways in the context of pharmaceutical development. For example, a study focused on the metabolism of a novel antidepressant, Lu AA21004, using human liver microsomes and enzymes, revealing insights into its oxidative metabolism pathways (Hvenegaard et al., 2012).
Synthesis and Structural Analysis : Research has been conducted on the synthesis and characterization of novel dihydropyrimidinone derivatives containing a piperazine moiety. This includes the development of efficient synthesis methods and structural analysis using X-ray crystallography, which is crucial for understanding the properties and potential applications of these compounds (Bhat et al., 2018).
Chemical Structure Investigations : The crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) has been determined, providing valuable information about the conformation and dihedral angles of the molecule, which is essential for understanding its chemical behavior and potential applications (Faizi et al., 2016).
Antimicrobial and Antihelminthic Activities : Studies have been conducted on piperazine derivatives to evaluate their antihelminthic and antimicrobial activities. For example, certain piperazine derivatives showed significant activity against Trichinella spiralis, a parasitic worm, in vitro, suggesting potential applications in treating parasitic infections (Mavrova et al., 2006).
Antibacterial Properties : Research has also focused on the synthesis and evaluation of benzothiazoles as antimicrobial agents. These studies provide insights into the potential antibacterial properties of compounds containing piperazine derivatives (Al-Talib et al., 2016).
Biofilm Inhibition and Antibacterial Efficacy : Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized and shown to exhibit strong antibacterial efficacies, including biofilm inhibition, which is crucial in combating bacterial resistance (Mekky & Sanad, 2020).
Safety And Hazards
The safety data sheet for “(4-Benzyl-piperazin-1-yl)-acetic acid” indicates that it is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(17)11-15-8-6-14(7-9-15)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCALUISHXHMND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362787 | |
Record name | (4-Benzyl-piperazin-1-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzyl-piperazin-1-yl)-acetic acid | |
CAS RN |
119929-87-2 | |
Record name | (4-Benzyl-piperazin-1-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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